Roscovitine

Catalog No.
S548188
CAS No.
186692-46-6
M.F
C19H26N6O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roscovitine

CAS Number

186692-46-6

Product Name

Roscovitine

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1

InChI Key

BTIHMVBBUGXLCJ-OAHLLOKOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol, 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine, CYC 202, CYC-202, CYC202, R roscovitine, R-roscovitine, roscovitine, Seliciclib

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

The exact mass of the compound Roscovitine is 354.21681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701554. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines. It belongs to the ontological category of 2,6-diaminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roscovitine (Seliciclib) is a second-generation, 2,6,9-trisubstituted purine analog that acts as a competitive inhibitor for the ATP-binding site of several key cyclin-dependent kinases (CDKs). It is primarily recognized for its potent inhibition of CDK1, CDK2, and CDK5, while displaying significantly lower activity against CDK4 and CDK6. This specific inhibitory profile makes it a widely used tool in cell biology and cancer research for inducing cell cycle arrest, typically at G1/S and G2/M phases, and for studying CDK5-dependent processes in neuroscience. Unlike broader-spectrum kinase inhibitors, Roscovitine's relative selectivity provides a more targeted approach for dissecting specific cell cycle and neuronal pathways.

Substituting Roscovitine with its structural predecessor, Olomoucine, or with broader-spectrum inhibitors like Flavopiridol, is inadvisable for achieving reproducible, target-specific results. Roscovitine was developed from Olomoucine to have enhanced potency and a refined selectivity profile. For instance, Roscovitine exhibits approximately 10-fold greater potency against CDK1/CDK2 than Olomoucine, allowing for lower effective concentrations and reducing the risk of off-target effects. In contrast, pan-CDK inhibitors like Flavopiridol inhibit a much wider range of kinases, including CDK4 and CDK6, which can obscure the specific roles of CDK1/2/5 and confound experimental interpretation. Therefore, selecting Roscovitine is a deliberate choice for its specific balance of potency and selectivity that cannot be replicated by these common substitutes.

Superior In Vitro Potency Against Key Cell Cycle Kinases Compared to Olomoucine

Roscovitine demonstrates a significant potency advantage over its precursor, Olomoucine. In enzymatic assays, Roscovitine inhibits CDK1/cyclin B and CDK2/cyclin E with IC50 values of 0.65 µM and 0.70 µM, respectively. This is approximately a 10-fold increase in potency compared to Olomoucine, which inhibits the same kinases with an IC50 of ~7 µM. This enhanced potency allows for the use of lower concentrations in cellular assays, minimizing potential off-target activities.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataRoscovitine: ~0.7 µM (for CDK1/CDK2)
Comparator Or BaselineOlomoucine: ~7 µM (for CDK1/CDK2)
Quantified DifferenceRoscovitine is ~10x more potent
ConditionsIn vitro kinase assays against CDK1/cyclin B and CDK2/cyclin E.

Higher potency reduces the amount of compound required per experiment and lowers the probability of confounding off-target effects at higher concentrations.

Defined Kinase Selectivity Profile: Potent Against CDK1/2/5, Weak Against CDK4/6

A key procurement differentiator for Roscovitine is its defined selectivity within the CDK family. It strongly inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the 0.16–0.7 µM range. Crucially, it is a very poor inhibitor of CDK4/cyclin D1 and CDK6/cyclin D3, with reported IC50 values greater than 100 µM. This contrasts with pan-inhibitors and allows for experiments specifically interrogating CDK1/2/5-dependent pathways without simultaneously disrupting CDK4/6-mediated G1 progression.

Evidence DimensionKinase Inhibition Selectivity (IC50)
Target Compound DataRoscovitine vs CDK1/2/5: IC50 ≈ 0.2-0.7 µM
Comparator Or BaselineRoscovitine vs CDK4/6: IC50 > 100 µM
Quantified Difference>140-fold selectivity for CDK1/2/5 over CDK4/6
ConditionsIn vitro enzymatic kinase assays.

This selectivity enables clearer interpretation of results by ensuring observed effects are due to inhibition of specific CDKs, not a broad shutdown of the cell cycle machinery.

High Solubility in DMSO for Simplified Stock Solution Preparation and Handling

From a practical, procurement-relevant standpoint, Roscovitine offers excellent solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent. Technical datasheets and primary literature report its solubility in DMSO to be as high as 50 mg/mL or >10-50 mM. This allows for the preparation of highly concentrated, stable stock solutions, simplifying dilution schemes for a wide range of cellular and biochemical assays and reducing solvent-induced artifacts in experiments.

Evidence DimensionSolubility
Target Compound DataRoscovitine in DMSO: ≥ 50 mg/mL (~141 mM)
Comparator Or BaselineStandard laboratory requirement for concentrated stock
Quantified DifferenceHigh concentration facilitates flexible experimental design
ConditionsDissolution in Dimethyl Sulfoxide (DMSO).

High solubility simplifies lab workflows, reduces material waste, and ensures accurate dosing across a wide range of experimental concentrations without precipitation issues.

Demonstrated Cellular Efficacy: Greater Antiproliferative Activity Than Olomoucine

The enhanced enzymatic potency of Roscovitine translates directly to superior performance in cellular models. When tested against the NCI panel of 60 tumor cell lines, Roscovitine produced 50% growth inhibition (GI50) at an average concentration of 16 µM. This is nearly 4-fold more potent than Olomoucine, which required an average concentration of 60.3 µM to achieve the same effect. This demonstrates greater efficiency in a biologically relevant context, a key consideration for selecting an inhibitor for cell-based studies.

Evidence DimensionCellular Antiproliferative Activity (Average GI50)
Target Compound DataRoscovitine: 16 µM
Comparator Or BaselineOlomoucine: 60.3 µM
Quantified DifferenceRoscovitine is ~3.8x more potent in cells
ConditionsNCI-60 human tumor cell line panel.

This confirms that the compound's enzymatic potency is effective within a cellular environment, providing a more reliable and cost-effective tool for antiproliferative studies.

Precise Cell Cycle Synchronization at G2/M Phase

Roscovitine's potent and selective inhibition of CDK1/cyclin B makes it a reliable tool for reversibly arresting cells in the G2/M phase. Unlike less selective compounds that may cause ambiguous arrest points, Roscovitine allows for the creation of a synchronized cell population for subsequent experiments, such as studies of mitosis-specific events or protein expression, with higher confidence and reproducibility.

Investigating CDK5-Mediated Neurodegeneration and Pain Signaling

Given its high potency against CDK5/p25 (IC50 ≈ 0.16-0.2 µM), Roscovitine is a preferred reagent for studying the pathological roles of CDK5 in neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as in pain signaling pathways. Its ability to cross the blood-brain barrier and inhibit CDK5 in vivo further strengthens its utility in these preclinical models.

Inducing Apoptosis in Cancer Cell Lines with Minimal CDK4/6 Interference

For studies focused on inducing apoptosis through the inhibition of CDK2 and CDK1, Roscovitine is an excellent choice. Its demonstrated ability to cause cell cycle arrest and apoptosis in numerous cancer cell lines, combined with its weak activity against CDK4/6, allows researchers to specifically probe the consequences of inhibiting later cell cycle checkpoints without the confounding effects of a G1 arrest induced by CDK4/6 inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

354.21680947 Da

Monoisotopic Mass

354.21680947 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ES1C2KQ94

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, lymphoma (unspecified), multiple myeloma, leukemia (lymphoid), and cancer/tumors (unspecified).

Pharmacology

Seliciclib is an orally available small molecule and cyclin-dependent kinase (CDK) inhibitor with potential apoptotic and antineoplastic activity. CDKs, serine/threonine kinases that play an important role in cell cycle regulation, are overexpressed in various malignancies. Seliciclib primarily inhibits CDK 2, 7, and 9 by competing for the ATP binding sites on these kinases, leading to a disruption of cell cycle progression. In addition, this agent seems to interfere with CDK-mediated phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby inhibiting RNA polymerase II-dependent transcription. This may lead to the down-regulation of anti-apoptotic factors, such as myeloid cell leukemia sequence 1 (Mcl-1), a protein crucial for the survival of a range of tumor cell types. The down-regulation of anti-apoptotic factors may lead to an induction of apoptosis, thereby further contributing to seliciclib's antiproliferative effects.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

186692-46-6

Wikipedia

Seliciclib

Dates

Last modified: 08-15-2023
1: Khalil HS, Mitev V, Vlaykova T, Cavicchi L, Zhelev N. Discovery and development of Seliciclib. How systems biology approaches can lead to better drug performance. J Biotechnol. 2015 Mar 6. pii: S0168-1656(15)00094-2. doi: 10.1016/j.jbiotec.2015.02.032. [Epub ahead of print] PubMed PMID: 25747275.
2: Jackson RC, Radivoyevitch T. Modelling c-Abl Signalling in Activated Neutrophils: the Anti-inflammatory Effect of Seliciclib. Biodiscovery. 2013 Mar 1;7(4):4. PubMed PMID: 24765523; PubMed Central PMCID: PMC3994723.
3: Nutter F, Khwaja A, Haylor J. Seliciclib inhibits renal hypertrophy but not fibrosis in the rat following subtotal nephrectomy. Nephron Exp Nephrol. 2012;122(3-4):114-22. doi: 10.1159/000350248. Epub 2013 May 8. PubMed PMID: 23689642.
4: Josefsberg Ben-Yehoshua L, Beider K, Shimoni A, Ostrovsky O, Samookh M, Peled A, Nagler A. Characterization of cyclin E expression in multiple myeloma and its functional role in seliciclib-induced apoptotic cell death. PLoS One. 2012;7(4):e33856. doi: 10.1371/journal.pone.0033856. Epub 2012 Apr 25. PubMed PMID: 22558078; PubMed Central PMCID: PMC3338814.
5: Coley HM, Safuwan NA, Chivers P, Papacharalbous E, Giannopoulos T, Butler-Manuel S, Madhuri K, Lovell DP, Crook T. The cyclin-dependent kinase inhibitor p57(Kip2) is epigenetically regulated in carboplatin resistance and results in collateral sensitivity to the CDK inhibitor seliciclib in ovarian cancer. Br J Cancer. 2012 Jan 31;106(3):482-9. doi: 10.1038/bjc.2011.566. Epub 2012 Jan 10. PubMed PMID: 22233925; PubMed Central PMCID: PMC3273354.
6: Sheryanna AM, Smith J, Bhangal G, Barnett A, McClue S, Tam FW, Cook T, Pusey CD. Treatment with a cyclin-dependent kinase inhibitor, seliciclib, is effective in reducing glomerular macrophage numbers and the severity of established experimental glomerulonephritis. Nephrology (Carlton). 2011 May;16(4):410-6. doi: 10.1111/j.1440-1797.2010.01416.x. PubMed PMID: 21518118.
7: Le Tourneau C, Faivre S, Laurence V, Delbaldo C, Vera K, Girre V, Chiao J, Armour S, Frame S, Green SR, Gianella-Borradori A, Diéras V, Raymond E. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. Eur J Cancer. 2010 Dec;46(18):3243-50. doi: 10.1016/j.ejca.2010.08.001. Epub 2010 Sep 6. PubMed PMID: 20822897.
8: Rajnai Z, Méhn D, Beéry E, Okyar A, Jani M, Tóth GK, Fülöp F, Lévi F, Krajcsi P. ATP-binding cassette B1 transports seliciclib (R-roscovitine), a cyclin-dependent kinase inhibitor. Drug Metab Dispos. 2010 Nov;38(11):2000-6. doi: 10.1124/dmd.110.032805. Epub 2010 Aug 10. PubMed PMID: 20699410.
9: Federico M, Symonds CE, Bagella L, Rizzolio F, Fanale D, Russo A, Giordano A. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair. Mol Cancer. 2010 Aug 4;9:208. doi: 10.1186/1476-4598-9-208. PubMed PMID: 20684776; PubMed Central PMCID: PMC3224749.
10: Aldoss IT, Tashi T, Ganti AK. Seliciclib in malignancies. Expert Opin Investig Drugs. 2009 Dec;18(12):1957-65. doi: 10.1517/13543780903418445. PubMed PMID: 19938906.
11: Rogalińska M, Błoński JZ, Komina O, Góralski P, Zołnierczyk JD, Piekarski H, Robak T, Kiliańska ZM, Wesierska-Gadek J. R-roscovitine (Seliciclib) affects CLL cells more strongly than combinations of fludarabine or cladribine with cyclophosphamide: Inhibition of CDK7 sensitizes leukemic cells to caspase-dependent apoptosis. J Cell Biochem. 2010 Jan 1;109(1):217-35. doi: 10.1002/jcb.22400. PubMed PMID: 19911397.
12: Iurisci I, Filipski E, Sallam H, Harper F, Guettier C, Maire I, Hassan M, Iacobelli S, Lévi F. Liver circadian clock, a pharmacologic target of cyclin-dependent kinase inhibitor seliciclib. Chronobiol Int. 2009 Aug;26(6):1169-88. doi: 10.3109/07420520903209942. PubMed PMID: 19731111.
13: Hui AB, Yue S, Shi W, Alajez NM, Ito E, Green SR, Frame S, O'Sullivan B, Liu FF. Therapeutic efficacy of seliciclib in combination with ionizing radiation for human nasopharyngeal carcinoma. Clin Cancer Res. 2009 Jun 1;15(11):3716-24. doi: 10.1158/1078-0432.CCR-08-2790. Epub 2009 May 26. PubMed PMID: 19470731.
14: Hsieh WS, Soo R, Peh BK, Loh T, Dong D, Soh D, Wong LS, Green S, Chiao J, Cui CY, Lai YF, Lee SC, Mow B, Soong R, Salto-Tellez M, Goh BC. Pharmacodynamic effects of seliciclib, an orally administered cell cycle modulator, in undifferentiated nasopharyngeal cancer. Clin Cancer Res. 2009 Feb 15;15(4):1435-42. doi: 10.1158/1078-0432.CCR-08-1748. PubMed PMID: 19228744.
15: Appleyard MV, O'Neill MA, Murray KE, Paulin FE, Bray SE, Kernohan NM, Levison DA, Lane DP, Thompson AM. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model. Int J Cancer. 2009 Jan 15;124(2):465-72. doi: 10.1002/ijc.23938. PubMed PMID: 19003963.
16: Fleming IN, Hogben M, Frame S, McClue SJ, Green SR. Synergistic inhibition of ErbB signaling by combined treatment with seliciclib and ErbB-targeting agents. Clin Cancer Res. 2008 Jul 1;14(13):4326-35. doi: 10.1158/1078-0432.CCR-07-4633. PubMed PMID: 18594016.
17: Pezzotta A, Mister M, Monteferrante G, Cassis L, Azzollini N, Aiello S, Satta M, Benigni A, Remuzzi G, Noris M. Effect of seliciclib (CYC202, R-roscovitine) on lymphocyte alloreactivity and acute kidney allograft rejection in rat. Transplantation. 2008 May 27;85(10):1476-82. doi: 10.1097/TP.0b013e31816f240c. PubMed PMID: 18497689.
18: Jackson RC, Barnett AL, McClue SJ, Green SR. Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases. Expert Opin Drug Discov. 2008 Jan;3(1):131-43. doi: 10.1517/17460441.3.1.131. PubMed PMID: 23480144.
19: Whittaker SR, Te Poele RH, Chan F, Linardopoulos S, Walton MI, Garrett MD, Workman P. The cyclin-dependent kinase inhibitor seliciclib (R-roscovitine; CYC202) decreases the expression of mitotic control genes and prevents entry into mitosis. Cell Cycle. 2007 Dec 15;6(24):3114-31. Epub 2007 Oct 5. PubMed PMID: 18075315.
20: McClue SJ, Stuart I. Metabolism of the trisubstituted purine cyclin-dependent kinase inhibitor seliciclib (R-roscovitine) in vitro and in vivo. Drug Metab Dispos. 2008 Mar;36(3):561-70. Epub 2007 Nov 29. PubMed PMID: 18048486.

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